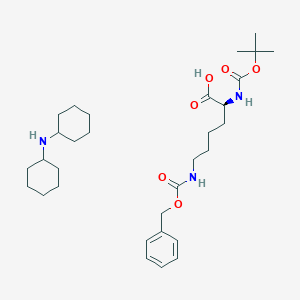
Boc-lys(Z)-OH dcha
Übersicht
Beschreibung
Boc-lys(Z)-OH dcha is a useful intermediate used in the preparation of dimeric dipeptide nerve growth factor mimetic and potential neuroprotective agent .
Synthesis Analysis
Boc-Lys(Z)-OH (DCHA) is involved in the synthesis of thymosin β4, βg, and β6 fragments, and increases E-rosette forming capacity in Lupus Nephritis model. It also involves in the synthesis of Boc-Lyz-OCH3 and acts as a reagent of peptidyl thrombin inhibitors production .Molecular Structure Analysis
The molecular formula of Boc-lys(Z)-OH dcha is C31H51N3O6 . It has a molecular weight of 561.75 .Chemical Reactions Analysis
Boc-Lys(Z)-OH (DCHA) is involved in the synthesis of thymosin β4, βg, and β6 fragments, and increases E-rosette forming capacity in Lupus Nephritis model. It also involves in the synthesis of Boc-Lyz-OCH3 and acts as a reagent of peptidyl thrombin inhibitors production .Physical And Chemical Properties Analysis
The molecular formula of Boc-lys(Z)-OH dcha is C31H51N3O6 . It has a molecular weight of 561.75 .Wissenschaftliche Forschungsanwendungen
Biochemical Research
Boc-lys(Z)-OH dcha is a biochemical compound used in various biochemical research . It is often used in the study of protein structures and functions, as well as in the development of new biochemical techniques .
Histone Deacetylase Activity Assay
Boc-lys(Z)-OH dcha is used in Histone Deacetylase (HDAC) activity assays . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This compound plays a crucial role in these assays, helping researchers understand the function and regulation of HDACs .
Study of Posttranslational Regulatory Mechanisms
Boc-lys(Z)-OH dcha is used in the study of posttranslational regulatory mechanisms . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and histone deacetylases (HDACs) . This compound helps in studying these mechanisms .
Research on Nonhistone Proteins
Apart from histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins . Boc-lys(Z)-OH dcha is used in the study of these nonhistone proteins .
Colorimetric Substrate for HDAC
Boc-lys(Z)-OH dcha is used as a colorimetric substrate for histone deacetylases (HDAC) . This allows researchers to visually track the activity of HDAC, aiding in the study of its function and regulation .
Research on Cellular Processes
Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . Boc-lys(Z)-OH dcha is used in the research of these cellular processes .
Wirkmechanismus
Target of Action
Boc-lys(Z)-OH dcha, also known as Boc-Lys Boc .DCHA, is a derivative of lysine . It is primarily used in the synthesis of polypeptides . These polypeptides can act as antimicrobial peptides (AMPs), which are considered a promising new tool to combat the antimicrobial resistance (AMR) crisis .
Mode of Action
The mode of action of Boc-lys(Z)-OH dcha is primarily through its role in the synthesis of star-shaped cationic polypeptides . These polypeptides exhibit antimicrobial activity by disrupting the membranes of both Gram-positive and Gram-negative bacteria . This disruption is likely due to the interaction between the polypeptides and the bacterial cell membrane .
Biochemical Pathways
The biochemical pathways involved in the action of Boc-lys(Z)-OH dcha are related to its role in the synthesis of antimicrobial peptides . These peptides disrupt the bacterial cell membrane, leading to cell death
Result of Action
The primary result of the action of Boc-lys(Z)-OH dcha is the synthesis of antimicrobial peptides with excellent activity against both Gram-positive and Gram-negative bacteria . These peptides disrupt the bacterial cell membrane, leading to cell death .
Zukünftige Richtungen
Boc-Lys(Z)-OH (DCHA) is a useful intermediate used in the preparation of dimeric dipeptide nerve growth factor mimetic and potential neuroprotective agent . Its future directions could involve further exploration of its potential in the synthesis of other pharmaceutical intermediates.
Relevant Papers For more detailed information, please refer to the relevant papers .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQERJWRZLXZNIO-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937636 | |
| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(Z)-OH dcha | |
CAS RN |
16948-04-2 | |
| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-((Benzyloxy)carbonyl)-N2-((tert-butoxy)carbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016948042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-[(benzyloxy)carbonyl]-N2-[(tert-butoxy)carbonyl]-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















